molecular formula C9H6N2O2 B018046 5-Nitroisoquinoline CAS No. 607-32-9

5-Nitroisoquinoline

Cat. No. B018046
CAS RN: 607-32-9
M. Wt: 174.16 g/mol
InChI Key: PYGMPFQCCWBTJQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Nitroisoquinoline involves several key steps starting from basic aromatic compounds. For instance, 1-Chloromethyl-5-nitroisoquinoline, a derivative, can be prepared in a multi-step process beginning with 2-phenylethylamine, which undergoes acetylation, cyclization via the Bischler-Napieralski reaction, dehydrogenation, nitration to yield 1-methyl-5-nitroisoquinoline, and finally chlorination to produce 1-chloromethyl-5-nitroisoquinoline (Vanelle et al., 1994).

Molecular Structure Analysis

The molecular structure of 5-Nitroisoquinoline has been studied through various spectroscopic techniques. An experimental and theoretical study on 5-nitroquinoline, closely related to 5-nitroisoquinoline, highlighted the compound's vibrational spectral data and equilibrium geometrical parameters, providing insights into its molecular structure (Yurdakul et al., 2015).

Chemical Reactions and Properties

5-Nitroisoquinoline undergoes various chemical reactions that highlight its reactivity and potential for functionalization. For example, it can participate in electron transfer reactions, as demonstrated in the synthesis of 1-chloromethyl-5-nitroisoquinoline, which reacts with 2-nitropropane anion in a reaction indicative of its reductive alkylating properties (Vanelle et al., 1994). Additionally, the SNH amidation of 5-Nitroisoquinoline allows access to nitro- and nitroso derivatives of amides and ureas, further exemplifying its versatility (Avakyan et al., 2022).

Physical Properties Analysis

The physical properties of 5-Nitroisoquinoline, such as solubility, melting point, and crystal structure, have been explored to understand its behavior in various environments. The crystal structure of related nitro-regioisomers of cis-4(4-methoxyphenyl)-3-methyl-2-phenyl-1,2,3,4-tetrahydroquinoline provides insights into the molecular packing and intermolecular interactions, which are crucial for understanding the physical properties of 5-Nitroisoquinoline derivatives (Bohórquez et al., 2013).

Chemical Properties Analysis

The chemical properties of 5-Nitroisoquinoline, including its reactivity towards nucleophiles, electrophiles, and its potential for undergoing various organic transformations, have been a subject of study. The compound's ability to form complexes with metals, as well as its participation in redox reactions, highlights its chemical versatility and potential for application in synthetic chemistry (Yurdakul et al., 2015).

Scientific Research Applications

  • Vibrational and Electronic Spectra Studies : 5-Nitroisoquinoline is employed to study vibrational and electronic spectra, bonding features, and thermodynamic parameters of 5-substituted isoquinolines (Kannappan, Suganthi, Sathyanarayanamoorthi, & Karunathan, 2016).

  • Amination Reactions : It's used in amination reactions with liquid methylamine/potassium permanganate, offering insights into chemical reaction mechanisms (Woźniak & Nowak, 1994).

  • Studying Consecutive Reactions : The compound is instrumental in studying consecutive SRN1 and ERC1 reactions in 5-nitroisoquinolines (Vanelle, Rathelot, Maldonado, & Crozet, 1994).

  • Potential in Antineoplastic Agents : 1-Chloromethyl-5-nitroisoquinoline, a derivative, shows promise in developing antineoplastic agents involving electron transfer (Vanelle, Rathelot, Maldonado, & Crozet, 1994).

  • Antimicrobial Properties : Nitroxolin, a related compound, inhibits bacterial adherence to epithelial cells and urinary catheter surfaces, beneficial in treating urinary tract infections (Bourlioux et al., 1989).

  • Hypoxia-Selective Cytotoxins : 5-Nitroisoquinoline has shown potential as a hypoxia-selective cytotoxin, being studied for its ability to target hypoxic cells in cancer treatment (Denny et al., 1992).

  • Anti-Cancer Activity : This compound exhibits anti-cancer activity and can displace ethidium bromide from DNA, though DNA is not its primary pharmacological target (Possato et al., 2020).

  • Antimalarial Applications : Some derivatives of 5-nitroisoquinoline have shown activity against chloroquine-resistant Plasmodium falciparum strains, indicating potential antimalarial applications (Rathelot et al., 1995).

  • Treatment of Urinary Tract Infections : Nitroxoline is effective in treating urinary tract infections, especially those caused by gram-negative bacilli like E. coli (Bergogne-Bérézin, Berthelot, & Muller-Serieys, 1987).

  • PARP-1 Inhibition : 5-Nitroisoquinoline is a lead PARP-1 inhibitor, playing a role in developing new therapeutic strategies (Woon et al., 2006).

Safety And Hazards

5-Nitroisoquinoline may cause respiratory irritation, serious eye irritation, and skin irritation . In case of contact with skin or eyes, it is advised to wash off with soap and plenty of water . If inhaled, the victim should be moved to fresh air . It is classified as a combustible solid .

Future Directions

The molecular framework of isoquinoline, which includes 5-Nitroisoquinoline, is the basis of an extensive family of alkaloids exhibiting diverse biological activity . Their synthetic derivatives are widely used in pharmacology and medicine . Thus, further functionalization of isoquinoline seems to be a very promising direction .

properties

IUPAC Name

5-nitroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c12-11(13)9-3-1-2-7-6-10-5-4-8(7)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYGMPFQCCWBTJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00209511
Record name 5-Nitroisoquinoline
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Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitroisoquinoline

CAS RN

607-32-9
Record name 5-Nitroisoquinoline
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Record name 5-Nitroisoquinoline
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Record name 5-Nitroisoquinoline
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Record name 5-nitroisoquinoline
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Synthesis routes and methods

Procedure details

To a solution of isoquinoline (120 g, 0.929 mol) in H2SO4 (1 L) was added KNO3 (112.6 g, 1.115 mol) at −15° C. (dropwise). The mixture was stirred at room temperature for 2 hours. TLC (petroleum ether:ethyl acetate=2:1) showed complete conversion. The mixture was added to water (3 L) at 0° C. The mixture was adjusted to pH 8 by the addition of NH4OH and filtered. The filter cake was washed with methyl tertbutyl ether (1 L×2) and concentrated under vacuum to give 5-nitro-isoquinoline (160 g, 94%) as a yellow solid.
Quantity
120 g
Type
reactant
Reaction Step One
Name
Quantity
112.6 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
3 L
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
381
Citations
Ş Yurdakul, S Badoğlu, Y Güleşci - … Acta Part A: Molecular and Biomolecular …, 2015 - Elsevier
In this study where the interpretations of the experimental IR and Raman spectra recorded at room temperature for the ligands 5-nitroquinoline (5NQ) and 5-nitroisoquinoline (5NIQ) and …
Number of citations: 9 www.sciencedirect.com
EC Y Woon, A Dhami, PT Sunderland… - Letters in Organic …, 2006 - ingentaconnect.com
… in the ester also allowed reduction of the ester prior to cyclisation, giving 5-nitroisoquinoline. … -one and of the isopropyl ester to 5-nitroisoquinoline; similar reduction of analogue bearing …
Number of citations: 7 www.ingentaconnect.com
M Woźniak, K Nowak - Liebigs Annalen der Chemie, 1994 - Wiley Online Library
… 3-Methyl-5-nitroisoquinoline (lb) reacts with LMNPP similarly as la to give 6-(methylamino)- (… -5-nitroisoquinoline N-Oxide: A mixture of 50 mg (0.22 mmol) of 8-chloro-5-nitroisoquinoline …
EK Avakyan, AA Borovleva, DY Pobedinskaya… - Molecules, 2022 - mdpi.com
… to the S N H amidation of 5-nitroisoquinoline (1), which differed … After adding 5-nitroisoquinoline (1), the process has … 5-nitroquinoline [46], 5-nitroisoquinoline exhibits a dual reactivity, …
Number of citations: 8 www.mdpi.com
A Dhami, MF Mahon, MD Lloyd, MD Threadgill - Tetrahedron, 2009 - Elsevier
… used a rather unreliable Polonowski rearrangement of 5-nitroisoquinoline-1-oxide 8 (formed by oxidation of 7) to generate 9 in modest overall yield. Radical bromination of the Ar–Me of …
Number of citations: 20 www.sciencedirect.com
X Duan, X Wang, X Chen, J Zhang - Organic Process Research & …, 2021 - ACS Publications
… In this work, the hydrogenation of 5-nitroisoquinoline (5-NTIN) is selected as the model reaction and the continuous flow system based on the micropacked bed reactor is developed for …
Number of citations: 13 pubs.acs.org
T Orsiere, M De Meo, P Rathelot, J Pompili… - Food and chemical …, 2003 - Elsevier
… In the present study, the mutagenic and chromosome-damaging effects of 22 new 5-nitroisoquinoline derivatives were evaluated by the Salmonella mutagenicity test in strains TA100 …
Number of citations: 3 www.sciencedirect.com
PT Sunderland, A Dhami, MF Mahon… - Organic & …, 2011 - pubs.rsc.org
… Lithiation of 4-bromo-1-methoxy-5-nitroisoquinoline and quench with iodomethane gave 1-methoxy-4-methyl-5-nitroisoquinoline in low yield. Demethylation of the 1-methoxy-4-…
Number of citations: 19 pubs.rsc.org
KC Agrawal, PD Mooney… - Journal of Medicinal …, 1976 - ACS Publications
… l,4-Dimethyl-5-nitroisoquinoline (4). A solution of 10.1 g (0.1 mol) of potassium nitrate in 50 ml of concentrated H2SO4 was added slowly from a drop** funnel to a solution of 15.7 g (…
Number of citations: 61 pubs.acs.org
P Rathelot, P Vanelle, M Gasquet, F Delmas… - European journal of …, 1995 - Elsevier
… Summary - Novel aldimine and hydrazone isoquinoline derivatives were obtained after subjecting l-formyl-5-nitroisoquinoline … To a solution of 1-formyl-5-nitroisoquinoline …
Number of citations: 116 www.sciencedirect.com

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